3-Quinuclidinyl benzilate

Description

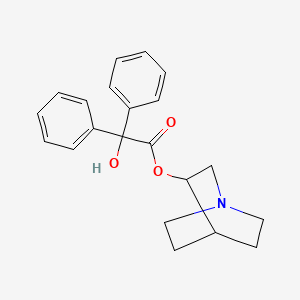

Structure

3D Structure

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMITUYOCPPQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Record name | 3-QUINUCLIDINYL BENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894168 | |

| Record name | 3-Quinuclidinyl benzilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-quinuclidinyl benzilate is a colorless liquid, odorless to fruity., Crystals; [Sax] Odorless and nonirritating; [USAMRICD, p. 141] | |

| Record name | 3-QUINUCLIDINYL BENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinuclidinyl benzilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Stable in most solvents ... soluble in propylene glycol, DMSO, and other solvents. | |

| Record name | BZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Decomposition point begins at 170 °C. Complete in 2 hours at 200 °C. Rate of hydrolysis: 25 °C at pH 7.0, about 4 weeks; at pH 9, 16 days, 16 hours; at pH 13, 1.8 minutes. Solid bulk density: 0.51 g/cu cm | |

| Record name | BZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

11.6 (Air = 1) | |

| Record name | BZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Vapors colorless | |

CAS No. |

6581-06-2 | |

| Record name | 3-QUINUCLIDINYL BENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Quinuclidinyl benzilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6581-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 2-3308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BZ | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/bz-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 3-Quinuclidinyl benzilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6581-06-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

164 °C | |

| Record name | BZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chemical structure and IUPAC name of 3-Quinuclidinyl benzilate

An In-depth Technical Guide to 3-Quinuclidinyl Benzilate (BZ/QNB)

Abstract

This compound (QNB), a compound existing at the intersection of pharmacology and chemical warfare, presents a unique case study in drug development and international regulation. Initially synthesized for potential therapeutic applications, its potent psychotomimetic and incapacitating effects led to its weaponization under the military designation BZ. This guide provides a comprehensive technical overview of QNB, intended for researchers, scientists, and drug development professionals. We will delve into its chemical structure, synthesis pathways, detailed pharmacology, mechanism of action, toxicology, and the analytical methodologies required for its detection. By explaining the causality behind its properties and the protocols for its study, this document serves as an authoritative resource on this significant anticholinergic agent.

Introduction and Historical Context

This compound is a potent, synthetic anticholinergic agent first developed by the Swiss pharmaceutical company Hoffman-LaRoche in 1951 during research into anti-spasmodic agents.[1][2][3] While its therapeutic potential was limited, its profound effects on the central nervous system (CNS) did not go unnoticed. By 1959, the United States military began investigating QNB as a nonlethal incapacitating agent, standardizing it in 1961 with the NATO code BZ.[1][2] The goal was to create a chemical agent capable of causing temporary cognitive and physiological impairment, effectively neutralizing enemy combatants without causing fatalities.[4][5]

Despite being weaponized, BZ was never deployed in combat and its stockpiles were eventually destroyed.[4][5] Today, its production and use are strictly controlled under the Chemical Weapons Convention, where it is listed as a Schedule 2 substance.[6][7][8] In the scientific community, QNB remains an invaluable, albeit challenging, pharmacological tool for the study of the cholinergic nervous system, particularly as a high-affinity, non-selective antagonist for muscarinic acetylcholine receptors.[3][5] This guide will explore the multifaceted nature of this compound, from its molecular properties to its systemic effects and analytical detection.

Chemical and Physical Properties

A thorough understanding of QNB begins with its fundamental chemical identity and physical characteristics.

IUPAC Name and Identification

-

IUPAC Name: 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate[1][2][9]

-

CAS Registry Number: 6581-06-2[10]

-

Common Synonyms & Codes: QNB, BZ, EA-2277 (US Army), Substance 78 (Soviet)[1][9][11]

Chemical Structure

QNB is an ester of benzilic acid and the alcohol 3-quinuclidinol.[9] Its structure is characterized by a bulky, rigid bicyclic amine (the quinuclidine moiety) linked via an ester bond to a diphenyl glycolic acid derivative (the benzilate moiety). This specific three-dimensional arrangement is critical for its high-affinity binding to muscarinic receptors.

Physicochemical Data

The physical properties of QNB are critical for its stability, dispersal, and absorption.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₃NO₃ | [1][10] |

| Molar Mass | 337.419 g·mol⁻¹ | [1] |

| Appearance | White crystalline powder | [1][3] |

| Odor | Odorless | [2][9] |

| Taste | Bitter | [1] |

| Melting Point | 164 to 165 °C (327 to 329 °F) | [1] |

| Solubility | Slightly soluble in water; soluble in dilute acids, most organic solvents (e.g., trichloroethylene, dimethylformamide). Insoluble in aqueous alkali. | [1][2][9] |

| Stability | Stable in most solvents. Half-life of 3-4 weeks in moist air. Persistent in soil and water. | [1][2][9] |

Synthesis and Manufacturing

The synthesis of QNB is controlled under the CWC due to its classification as a Schedule 2 substance, with its key precursors also being regulated.[8] The primary synthetic route is a transesterification reaction.

Key Precursors

-

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid): A Schedule 2B precursor.[8]

-

3-Quinuclidinol (1-Azabicyclo[2.2.2]octan-3-ol): A Schedule 2B precursor.[8]

-

Methyl Benzilate: An intermediate often used in the primary synthesis pathway.

Synthetic Pathway: Transesterification

The most common laboratory and industrial synthesis involves the reaction of an alkyl ester of benzilic acid (e.g., methyl benzilate) with 3-quinuclidinol. This reaction is an equilibrium process that must be driven to completion.

-

Causality: The choice of a catalyst, such as metallic sodium or an alkali metal alkoxide (e.g., sodium methylate), is crucial.[12][13] The catalyst deprotonates the hydroxyl group of 3-quinuclidinol, forming a more potent nucleophile (an alkoxide) that readily attacks the electrophilic carbonyl carbon of the methyl benzilate. To drive the equilibrium towards the product (QNB), the low-boiling alcohol byproduct (methanol) is continuously removed from the reaction mixture by distillation.[13] An inert, anhydrous hydrocarbon solvent like heptane or toluene is used to facilitate the reaction at reflux temperatures without participating in side reactions.[12][13]

Experimental Protocol: Synthesis via Transesterification

This protocol is an illustrative example based on published methods and should only be performed in a licensed facility with appropriate safety measures.

-

Preparation: To a reaction vessel equipped with a stirrer and distillation apparatus, add an inert solvent (e.g., anhydrous heptane), 3-quinuclidinol, and methyl benzilate in approximately equimolar amounts.[13]

-

Catalysis: Carefully add the catalyst, such as 7-15 molar percent of metallic sodium relative to the methyl benzilate.[12]

-

Reaction: Heat the mixture to reflux. The methanol byproduct will co-distill with the heptane.[13] Continue the reaction until methanol is no longer produced, indicating the reaction is complete.

-

Workup: Cool the reaction mixture. Add dilute aqueous acid (e.g., HCl) to quench the catalyst and extract the QNB into the aqueous phase as its acid salt.

-

Isolation: Separate the aqueous layer. Slowly add a base (e.g., sodium carbonate solution) to the aqueous layer until the pH is between 8 and 11.[13] The free base of QNB will precipitate as a solid.

-

Purification: Filter the solid precipitate, wash with water, and dry. Recrystallization from a suitable solvent like acetonitrile can be performed for further purification.

Pharmacology and Mechanism of Action

QNB's effects are a direct result of its interaction with the cholinergic system.

Pharmacodynamics: Muscarinic Receptor Antagonism

QNB is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[4][14][15] It exhibits high affinity for all five subtypes (M1-M5).[3]

-

Mechanism: In a healthy synapse, the neurotransmitter acetylcholine (ACh) binds to postsynaptic mAChRs, propagating a signal. QNB, due to its structural similarity to ACh, also binds to these receptors but does not activate them. By competitively occupying the binding sites, it prevents ACh from binding, thereby blocking cholinergic neurotransmission.[2][14] This blockade occurs in both the CNS and the peripheral nervous system (PNS).[4][9]

Pharmacokinetics

-

Absorption: QNB is effectively absorbed via inhalation when dispersed as an aerosol, which is the primary route for military applications.[14] It can also be absorbed through the gastrointestinal tract and, if dissolved in an appropriate solvent, through the skin.[2][14]

-

Distribution: As a lipophilic molecule, QNB readily crosses the blood-brain barrier, which is essential for its potent central effects.[4][14]

-

Metabolism: The primary metabolic pathway is the hydrolysis of the ester bond, breaking QNB down into its constituent precursors: 3-quinuclidinol (Q) and benzilic acid (BA).[16][17][18]

-

Excretion: The parent compound and its metabolites are excreted in the urine. Only a small fraction of the original dose is excreted as unmetabolized QNB.[16][17] The onset of symptoms is typically between 30 minutes and a few hours, with the effects lasting for up to 70-96 hours due to the compound's high receptor affinity and slow dissociation.[4][5]

Toxicology and Clinical Effects

Exposure to QNB produces a classic anticholinergic toxidrome, characterized by a wide range of debilitating central and peripheral effects.[1]

The Anticholinergic Toxidrome

-

Central Nervous System Effects: The blockade of central mAChRs leads to a state of delirium.[14] This is characterized by profound confusion, disorientation, agitation, and an inability to perform basic tasks.[4][9] Vivid, and often frightening, auditory and visual hallucinations are common.[4] Cognitive functions, including memory and attention, are severely impaired.[1]

-

Peripheral Nervous System Effects: The blockade of peripheral mAChRs results in:

-

Ocular: Mydriasis (dilated pupils) and cycloplegia (paralysis of the ciliary muscle), leading to blurred vision and loss of accommodation.[9]

-

Secretory Glands: Severe xerostomia (dry mouth) and anhidrosis (inability to sweat).[4][9]

-

Cardiovascular: Tachycardia (rapid heart rate) and cutaneous vasodilation (flushed skin).[4][9]

-

Thermoregulation: Hyperthermia (elevated body temperature) due to the combination of central effects and the inability to dissipate heat via sweating.[9]

-

Other: Urinary retention and paralytic ileus (decreased intestinal motility).[9]

-

Quantitative Toxicity Data

A key feature of BZ as a chemical agent is its high safety margin, meaning the dose required for incapacitation is far lower than the dose required to be lethal.[2][9]

| Parameter | Value | Route | Reference(s) |

| ID₅₀ (Median Incapacitating Dose) | 0.00616 mg/person | Intravenous | [2][9] |

| ICt₅₀ (Median Incapacitating Dosage) | ~110 mg·min/m³ | Inhalation | [2][4] |

| LCt₅₀ (Median Lethal Dosage) | 3,800 - 41,300 mg·min/m³ (estimated) | Inhalation | [2] |

| Safety Margin (ICt₅₀ / LCt₅₀) | ~40-fold (range 32-384) | - | [2][9] |

Medical Management

The primary treatment for QNB intoxication is supportive care and the administration of a specific antidote. The antidote of choice is a reversible acetylcholinesterase inhibitor, such as physostigmine.[2][14]

-

Mechanism of Antidote: Physostigmine inhibits the enzyme that breaks down acetylcholine in the synapse. This leads to an increase in the concentration of acetylcholine, which can then more effectively compete with QNB at the muscarinic receptor sites, partially overcoming the blockade and reversing the symptoms.[2][14]

Analytical Methodologies

Verifying exposure to QNB requires sensitive and specific analytical methods capable of detecting the parent compound and its major metabolites in biological samples.

Target Analytes and Matrices

-

Matrices: Urine and blood plasma are the most common biological samples for analysis.[16][19]

-

Analytes:

-

This compound (QNB)

-

3-Quinuclidinol (Q)

-

Benzilic Acid (BA)

-

Protocol: Isotope Dilution GC-MS for Urine Analysis

This method is a gold standard for the confirmatory analysis of QNB exposure.[16][17]

-

Sample Preparation (Solid-Phase Extraction):

-

Take a 20 mL urine sample and make it basic.[17]

-

Pass the sample through a C18 solid-phase extraction (SPE) cartridge. QNB and its metabolites will be retained on the solid phase.

-

Wash the cartridge with water and a 40% acetonitrile solution to remove interferences.[17]

-

Elute the target analytes from the cartridge with methanol.[17]

-

Evaporate the eluent to dryness.

-

-

Derivatization:

-

Causality: QNB's metabolites, particularly benzilic acid, are polar and not sufficiently volatile for gas chromatography. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl groups into nonpolar trimethylsilyl (TMS) ethers, making the analytes volatile and thermally stable for GC analysis.[16][17]

-

Reconstitute the dried extract in a derivatizing agent to form the TMS derivatives of all three analytes.[17]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use an isotope-labeled internal standard (e.g., 3-quinuclidinyl-¹⁸O-benzilate-d₅) for accurate quantification via isotope dilution.[17]

-

Operate the mass spectrometer in Single Ion Monitoring (SIM) mode to look for characteristic fragment ions, enhancing sensitivity and specificity. For BZ-TMS, a key fragment is m/z 255.[17]

-

-

Quantification:

Alternative Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an increasingly common alternative that offers high sensitivity and often does not require derivatization, simplifying sample preparation. It has been successfully validated for the determination of QNB in rat plasma with a limit of quantification of 0.5 ng/mL.[19]

Regulatory and Handling Considerations

-

Chemical Weapons Convention (CWC): QNB is explicitly listed as a Schedule 2 toxic chemical.[6][8] Any facility producing, processing, or consuming QNB above certain thresholds must declare these activities to the Organisation for the Prohibition of Chemical Weapons (OPCW) and is subject to international inspection.[6]

-

Handling: As a potent anticholinergic compound, QNB must be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. All work should be conducted in a certified chemical fume hood to prevent accidental inhalation or exposure.

Conclusion

This compound occupies a unique position in chemical history. Born from pharmaceutical research, its potent ability to disrupt the human central nervous system led to its classification as a military incapacitating agent. While its use as a weapon has been relegated to the past, its role in science continues. For researchers, QNB remains a powerful, if challenging, tool for probing the intricacies of the muscarinic cholinergic system. Its study provides critical insights into the roles of acetylcholine in cognition, memory, and physiological regulation. A comprehensive understanding of its chemistry, synthesis, pharmacology, and analysis, as detailed in this guide, is essential for its safe and effective use in advancing neuropharmacological research and for maintaining vigilance against its potential misuse.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. military-history.fandom.com [military-history.fandom.com]

- 3. This compound (BZ) [benchchem.com]

- 4. mmsl.cz [mmsl.cz]

- 5. grokipedia.com [grokipedia.com]

- 6. List of Schedule 2 substances (CWC) - Wikipedia [en.wikipedia.org]

- 7. legal-resources.uslegalforms.com [legal-resources.uslegalforms.com]

- 8. Schedule 2 | OPCW [opcw.org]

- 9. This compound [medbox.iiab.me]

- 10. This compound [webbook.nist.gov]

- 11. 3-quinuclidinyl-benzilate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. US3899497A - Preparation of this compound - Google Patents [patents.google.com]

- 13. US3118896A - Process for making this compound - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Determination of this compound (QNB) and its major metabolites in urine by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of this compound in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Mind-Altering Weapon: A Technical History of 3-Quinuclidinyl Benzilate (BZ)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinyl benzilate (BZ), a potent anticholinergic compound, holds a unique and controversial place in the annals of chemical history. Initially synthesized for medicinal purposes, its profound psychoactive properties led to its development as a non-lethal incapacitating agent by the United States military. This technical guide provides a comprehensive historical account of BZ, from its discovery and synthesis to its weaponization and eventual decommissioning. We will delve into the core scientific principles underlying its mechanism of action, the pivotal experiments that defined its trajectory, and its contemporary applications in biomedical research. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, toxicology, and chemical history, offering insights into the complex journey of a molecule from a potential therapeutic to a tool of warfare.

Genesis of a Psychoactive Agent: Discovery and Initial Synthesis

The story of this compound, designated by the NATO code BZ, begins not in a military laboratory, but within the research and development division of the Swiss pharmaceutical company, Hoffman-LaRoche, in 1951.[1][2][3] In their quest for novel anti-spasmodic agents to treat gastrointestinal ailments like ulcers, researchers synthesized a series of compounds, among them the ester of benzilic acid and 3-quinuclidinol.[1][2] The initial intent was to leverage the anticholinergic properties of this class of molecules to reduce stomach acid production and muscle spasms. However, during preclinical evaluations, it became evident that BZ possessed powerful and unanticipated effects on the central nervous system, rendering it unsuitable for its intended therapeutic application.[1][2]

The Chemical Blueprint: Synthesis of this compound

The synthesis of BZ involves the esterification of 3-quinuclidinol with benzilic acid. A common laboratory-scale procedure is a transesterification reaction, a method that is both efficient and relatively straightforward.

Experimental Protocol: Laboratory Synthesis of this compound via Transesterification

Objective: To synthesize this compound by reacting methyl benzilate with 3-quinuclidinol in the presence of a catalyst.

Materials:

-

Methyl benzilate

-

3-Quinuclidinol

-

Sodium methoxide (catalyst)

-

Anhydrous xylene (solvent)

-

Dilute hydrochloric acid

-

Sodium hydroxide solution

-

Distillation apparatus

-

Reaction flask with reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine equimolar amounts of methyl benzilate and 3-quinuclidinol in anhydrous xylene.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide to the reaction mixture.

-

Transesterification: Heat the mixture to reflux. The transesterification reaction will commence, producing this compound and methanol as a byproduct.

-

Methanol Removal: The methanol byproduct is removed from the reaction mixture by distillation, driving the equilibrium towards the formation of the desired product.

-

Reaction Quenching and Extraction: After the reaction is complete (as determined by the cessation of methanol distillation), cool the mixture and quench it with water. Acidify the mixture with dilute hydrochloric acid to protonate the BZ, making it water-soluble.

-

Purification: Transfer the mixture to a separatory funnel. The aqueous layer containing the BZ salt is separated from the organic layer. The aqueous layer is then washed with an organic solvent to remove any unreacted starting materials.

-

Isolation of BZ: The aqueous layer is then made basic by the addition of a sodium hydroxide solution, which deprotonates the BZ and causes it to precipitate out of the solution as a white solid.

-

Final Product: The precipitated this compound is then collected by filtration, washed with water, and dried to yield the final product.

Caption: Synthesis of this compound via transesterification.

From Medicine Cabinet to Arsenal: The Militarization of BZ

The psychoactive properties that made BZ a failure as an ulcer medication made it a compound of great interest to the United States military.[1] In the post-World War II era, there was a significant push to develop non-lethal chemical agents that could incapacitate enemy forces without causing fatalities.[4][5] BZ, with its ability to induce a state of delirium, confusion, and hallucinations, fit this requirement.[4][6]

By 1959, the U.S. Army had taken a keen interest in BZ, assigning it the code name EA-2277.[1][7] This marked the beginning of a period of intense research and development at facilities like the Edgewood Arsenal in Maryland, where the effects of BZ were studied on human volunteers.[8][9][10] These controversial experiments, conducted from the 1950s to the 1970s, involved exposing military personnel to a range of chemical agents, including BZ, to understand their effects and develop countermeasures.[8][9][10] The agent was commonly referred to as "Buzz" by researchers and volunteers, a nod to its NATO code and its disorienting effects.[1][2]

In 1961, BZ was officially standardized as a chemical warfare agent.[4] Production of BZ for military purposes occurred between 1962 and 1964.[11] However, the very properties that made BZ an attractive incapacitating agent also presented significant challenges. The onset of symptoms could be delayed and the effects were highly variable among individuals, making its battlefield application unpredictable.[11] These factors, coupled with ethical concerns, ultimately led to the U.S. officially ceasing its production and weaponization of BZ.[1] The existing stockpiles of BZ were destroyed in 1989.[1]

Mechanism of Action: A Molecular Hijacking of the Cholinergic System

The profound psychological and physiological effects of BZ stem from its potent interaction with the cholinergic system, specifically as a competitive antagonist of muscarinic acetylcholine receptors.[1][4][5][6][12][13][14][15]

The Cholinergic System and Muscarinic Receptors

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a crucial role in a vast array of bodily functions, including learning, memory, attention, and the regulation of various autonomic processes. Muscarinic receptors, a class of G protein-coupled receptors, are key components of this system and are found throughout the central and peripheral nervous systems.

BZ as a Muscarinic Antagonist

BZ exerts its effects by binding to muscarinic receptors with high affinity, thereby preventing the endogenous neurotransmitter, acetylcholine, from binding and activating these receptors.[4][5][12][15] This blockade of cholinergic signaling leads to a state of functional acetylcholine deficiency, resulting in the characteristic anticholinergic toxidrome.

Caption: BZ's mechanism of action as a muscarinic antagonist.

The effects of BZ are widespread due to the ubiquitous nature of muscarinic receptors. In the central nervous system, the disruption of cholinergic pathways involved in cognition leads to confusion, memory loss, and hallucinations.[14][16] Peripherally, the blockade of muscarinic receptors results in symptoms such as dry mouth, blurred vision (due to mydriasis), increased heart rate (tachycardia), and a rise in body temperature (hyperthermia).[2][6][17][18]

| System | Effect of BZ (Muscarinic Blockade) | Clinical Manifestation |

| Central Nervous System | Disruption of cognitive pathways | Confusion, delirium, hallucinations, memory impairment[14][16] |

| Eyes | Mydriasis (pupil dilation) | Blurred vision, photophobia[17][18] |

| Salivary Glands | Decreased salivation | Dry mouth (xerostomia)[6][17][18] |

| Heart | Increased heart rate | Tachycardia[6][17][18] |

| Sweat Glands | Inhibition of sweating | Dry, flushed skin; hyperthermia[2][17][18] |

| Gastrointestinal Tract | Decreased motility | Constipation, urinary retention[2] |

Table 1: Systemic Effects of this compound

Contemporary Relevance: BZ in Modern Research

Despite its checkered past, this compound, often referred to as QNB in research settings, has found a valuable niche in modern biomedical science.[4][12] Its high affinity and specificity for muscarinic receptors make it an indispensable tool for studying the cholinergic system.[12] Radiolabeled forms of QNB are widely used in receptor binding assays to quantify the density and distribution of muscarinic receptors in various tissues.[12]

Furthermore, BZ is utilized in animal models to induce a state of temporary cognitive dysfunction, serving as a pharmacological model for studying conditions characterized by cholinergic deficits, such as Alzheimer's disease and other dementias.[6][12] By reversibly blocking cholinergic transmission, researchers can investigate the underlying neurobiology of these disorders and screen potential therapeutic agents.

Conclusion

The historical trajectory of this compound is a compelling case study in the dual-use nature of chemical compounds. Born from the pursuit of healing, its potent psychoactive properties diverted its path towards military application, a chapter that raises significant ethical and scientific questions. While its role as a chemical weapon has been relegated to the past, BZ continues to serve the scientific community as a powerful research tool, contributing to our understanding of the intricate workings of the human brain and the development of treatments for neurological disorders. The story of BZ serves as a stark reminder of the profound impact that a single molecule can have, shaping the course of medicine, warfare, and scientific discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. researchgate.net [researchgate.net]

- 4. military-history.fandom.com [military-history.fandom.com]

- 5. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]

- 6. mmsl.cz [mmsl.cz]

- 7. 3-quinuclidinyl-benzilate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Edgewood Arsenal human experiments - Wikipedia [en.wikipedia.org]

- 10. Deep Dive: Edgewood Arsenal Experiments! [veteransbenefitslawfirm.net]

- 11. Guidelines for this compound - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound (BZ) [benchchem.com]

- 13. Agent BZ (this compound): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Psychotomimetic agent BZ (3-quinuclidiny benzilate) | Charles Explorer [explorer.cuni.cz]

- 15. Anticholinergic Chemical-Warfare Compounds - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 16. BZStory [pages.uoregon.edu]

- 17. Anticholinergic Chemical-Warfare Agents - Injuries and Poisoning - Merck Manual Consumer Version [merckmanuals.com]

- 18. merckmanuals.com [merckmanuals.com]

An In-depth Technical Guide to the Central Nervous System Effects of 3-Quinuclidinyl Benzilate (BZ)

Introduction

3-Quinuclidinyl benzilate (BZ), designated as Agent BZ by NATO, is a potent, odorless, and bitter-tasting synthetic anticholinergic compound.[1][2] With the chemical formula C₂₁H₂₃NO₃, it exists as a white crystalline solid that is stable in most solvents.[1][2] Historically investigated as a potential non-lethal incapacitating agent by the United States military during the Cold War, its profound and prolonged effects on the central nervous system (CNS) have made it a subject of significant toxicological and pharmacological research.[2][3][4] This guide provides a comprehensive technical overview of the mechanisms of action, pharmacokinetics, and CNS effects of BZ, intended for researchers, scientists, and professionals in drug development.

Molecular Mechanism of Action: Competitive Antagonism of Muscarinic Acetylcholine Receptors

The primary mechanism through which BZ exerts its effects is by acting as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3][5][6] Acetylcholine (ACh) is a crucial neurotransmitter in both the central and peripheral nervous systems, playing a vital role in cognitive functions such as memory, learning, and attention. BZ competes with ACh for binding sites on all five subtypes of muscarinic receptors (M1-M5), thereby inhibiting cholinergic neurotransmission.[3] This blockade of muscarinic signaling disrupts the normal physiological functions mediated by these receptors.

As a competitive inhibitor, BZ binds reversibly to the mAChR active site. The degree of inhibition is dependent on the relative concentrations of BZ and acetylcholine at the receptor.[7][8] By occupying the receptor without activating it, BZ effectively decreases the number of available receptors for ACh to bind, leading to a state of cholinergic blockade.[7][8] There is also some evidence to suggest that the hallucinogenic effects of antimuscarinic drugs like BZ may involve binding to a serotonin receptor subtype.[4]

Caption: Mechanism of BZ at the cholinergic synapse.

Pharmacokinetics and Distribution

BZ can be absorbed into the body through inhalation, ingestion, or percutaneous contact, with the respiratory system being the primary route for aerosolized forms.[6][7] Following absorption, it is systemically distributed to most organs and tissues.[8] A critical characteristic of BZ is its ability to readily cross the blood-brain barrier, which is responsible for its profound CNS effects.[3][6][8]

Toxicokinetic studies in rats have shown that after intraperitoneal administration, plasma concentrations of BZ peak rapidly, within minutes.[9][10] Interestingly, the concentration of BZ in the brain remains steady with a slow elimination half-life, which could explain the long duration of its behavioral effects.[9][10] The metabolism of BZ is expected to occur primarily in the liver, with the parent compound and its metabolites being excreted mainly through urine.[8]

| Parameter | Value (in rats) | Citation |

| Time to Peak Plasma Concentration (Tmax) | ~3 minutes (i.p.) | [9][10] |

| Plasma Elimination Half-life (t½) | 67.9 ± 3.4 min (2 mg/kg) | [9] |

| 96.6 ± 27.9 min (10 mg/kg) | [9] | |

| Brain Elimination Half-life (t½) | 506.9 ± 359.5 min | [9] |

| Primary Route of Excretion | Urine | [8][9] |

| Table 1: Pharmacokinetic parameters of BZ in rats. |

Effects on the Central Nervous System

The central effects of BZ are dose-dependent and manifest as a progressive decline in the level of consciousness, starting with drowsiness and potentially leading to stupor and coma.[7] The clinical course of BZ intoxication can be divided into distinct phases, with a latent period of 30 minutes to 20 hours before the onset of symptoms.[7]

Cognitive and Behavioral Effects

The blockade of central muscarinic receptors by BZ leads to a state of delirium characterized by severe cognitive dysfunction.[1] This includes:

-

Confusion and Disorientation: Individuals exposed to BZ experience profound confusion and have difficulty comprehending their surroundings.[4][7]

-

Memory Impairment: The formation of new memories is significantly impaired, a direct consequence of the disruption of cholinergic pathways essential for learning and memory.[11]

-

Hallucinations: Vivid and often panoramic illusions and hallucinations are a hallmark of BZ intoxication.[7]

-

Behavioral Regression: Primitive and involuntary behaviors, such as plucking at the air or clothing (floccillation) and disrobing, have been observed.[7]

Animal models, particularly in rats, have been instrumental in studying these cognitive deficits. BZ is frequently used to induce experimental amnesia in tasks like the water maze and passive avoidance tests to evaluate the efficacy of potential cognitive-enhancing drugs.[11]

Motor and Sensory Effects

BZ also significantly affects motor control and sensory perception:

-

Ataxia and Incoordination: Muscle weakness, incoordination, and an unsteady gait (ataxia) are common, likely due to the effects of BZ on central motor pathways.[7][12]

-

Tremor: Tremors of the face and arms have been reported as common symptoms.[4]

-

Blurred Vision: The peripheral anticholinergic effects of BZ cause mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), leading to blurred vision and loss of accommodation.[4][12]

Electrophysiological Effects

Studies on the electrophysiological effects of BZ have provided insights into its actions at the neuronal level. Research on the frog sartorius neuromuscular junction revealed that BZ can decrease the amplitude of endplate potentials.[13] Furthermore, it was suggested that BZ may block electrically excitable sodium channels and the ionic channels associated with nicotinic acetylcholine receptors, which could contribute to the observed behavioral disturbances.[13]

Caption: CNS effects cascade of BZ.

Experimental Protocols for Studying BZ's Effects

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of BZ for muscarinic acetylcholine receptors.

Materials:

-

Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS).[14][15]

-

Receptor Source: Brain tissue homogenates (e.g., rat cerebral cortex) or cell lines expressing specific muscarinic receptor subtypes.[14][15]

-

Competitor: Unlabeled BZ.

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl at physiological pH.[15]

-

Filtration Apparatus: Cell harvester and glass fiber filters.[15]

-

Scintillation Counter.[15]

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cultured cells in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.[16]

-

Assay Setup: In a microtiter plate, add the membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of unlabeled BZ.[15]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[16]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC₅₀ value, which is then used to calculate the Ki value.

Caption: Radioligand binding assay workflow.

In Vivo Behavioral Assessment in Animal Models

Animal models are crucial for understanding the behavioral consequences of BZ exposure.

Model: Male Wistar rats are commonly used.[11]

Procedure (Passive Avoidance Task):

-

Acquisition Phase: Place a rat in the light compartment of a two-compartment apparatus. When the rat enters the dark compartment, deliver a mild foot shock.

-

Drug Administration: Administer BZ (e.g., 2 mg/kg, i.p.) at a specified time before or after the acquisition phase to assess its effect on memory acquisition, consolidation, or retrieval.[11]

-

Retention Test: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.

-

Data Analysis: Compare the step-through latencies of BZ-treated animals with control animals to quantify the cognitive impairment.

Conclusion

This compound is a powerful centrally acting anticholinergic agent that induces a state of severe but temporary incapacitation. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors throughout the central nervous system. This leads to profound cognitive, motor, and sensory disturbances. The long-lasting effects of BZ are attributed to its ability to cross the blood-brain barrier and its slow elimination from the brain. The study of BZ continues to be valuable for understanding the role of the cholinergic system in cognitive function and for the development of antidotes and treatments for anticholinergic toxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. mmsl.cz [mmsl.cz]

- 4. Guidelines for this compound - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 3-quinuclidinyl-benzilate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. Client Challenge [military-history.fandom.com]

- 8. 3-Quinuclidinyl_benzilate [chemeurope.com]

- 9. This compound (agent BZ) toxicokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound [medbox.iiab.me]

- 13. Elucidation of the mechanism and site of action of quinuclidinyl benzilate (QNB) on the electrical excitability and chemosensitivity of the frog sartorius muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Neurological Effects of 3-Quinuclidinyl Benzilate (BZ) Exposure: A Framework for Investigation

An In-depth Technical Guide for Researchers

Abstract

3-Quinuclidinyl benzilate (BZ), a potent, centrally-acting anticholinergic agent, is well-characterized for its acute, incapacitating effects, which include severe delirium and hallucinations.[1][2] While military and early clinical studies focused on the transient nature of this incapacitation, a significant knowledge gap persists regarding the potential for long-term, or even permanent, neurological sequelae following acute exposure. This technical guide synthesizes the known pharmacology of BZ, critically evaluates the limited existing data on long-term outcomes, and draws logical parallels from the broader class of anticholinergic compounds, which are increasingly linked to chronic cognitive decline.[3][4][5] More importantly, this document provides a detailed methodological framework for researchers and drug development professionals to rigorously investigate the lasting neurological impact of BZ. We present detailed experimental protocols for preclinical models and outline a logical structure for future clinical investigations, aiming to bridge the gap between acute toxicology and the potential for chronic neuropathology.

Introduction: The BZ Enigma

This compound, designated as Agent BZ by the U.S. military, is an odorless, crystalline solid developed in the 1950s as a non-lethal incapacitating agent.[6][7] Its military utility was predicated on its ability to induce a temporary state of confusion, disorientation, and hallucinations, rendering individuals incapable of performing coordinated tasks.[8][9] While its production was halted in the 1960s due to the unpredictability of its effects, BZ remains a compound of significant interest in toxicology and pharmacology, both as a chemical threat and a tool for modeling cognitive deficits in research.[1][7][10]

The core of the BZ enigma lies in the long-term prognosis. Historical accounts often emphasize the reversibility of its effects within 72 to 96 hours.[8][11] However, these assessments were primarily focused on the resolution of gross behavioral and physiological symptoms. The potential for subtle, persistent changes in cognitive function, neuronal architecture, or synaptic plasticity was not investigated with the rigor of modern neuroscience. This guide addresses that critical uncertainty.

Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The neuropharmacological effects of BZ are a direct consequence of its function as a potent, non-selective, and competitive antagonist of muscarinic acetylcholine (mACh) receptors.[6][12] Acetylcholine (ACh) is a critical neurotransmitter in both the central nervous system (CNS) and peripheral nervous system (PNS), modulating a vast array of functions including memory, learning, attention, and autonomic control.[9]

BZ readily crosses the blood-brain barrier and binds to postsynaptic mACh receptors (subtypes M1-M5) in key brain regions like the hippocampus, cortex, and striatum.[6][13] By competitively inhibiting the binding of endogenous ACh, BZ effectively disrupts cholinergic neurotransmission.[8][13] This blockade is the root cause of the profound delirium, amnesia, and cognitive chaos observed during acute intoxication.[10] The peripheral effects, such as dry mouth (xerostomia), blurred vision (mydriasis), and increased heart rate (tachycardia), are also due to mACh receptor blockade in exocrine glands and smooth muscle.[6][14]

The causality is direct: blocking a neurotransmitter system essential for higher cognitive functions leads to a temporary, but complete, collapse of those functions. The critical question for long-term neurology is whether this acute, severe disruption can trigger downstream pathological cascades that outlast the presence of the drug itself.

Caption: Cholinergic synapse disruption by BZ.

Acute Pharmacokinetics and Clinical Manifestations

Understanding the acute effects is prerequisite to designing long-term studies. BZ can be absorbed via inhalation, ingestion, or through the skin, with onset of symptoms typically occurring within 30 minutes to 4 hours, though percutaneous exposure can delay onset for up to 36 hours.[8][11][15] The duration of incapacitation is notably long, averaging 70-96 hours.[6][8]

| Parameter | Value / Description | Source(s) |

| Chemical Class | Glycolate Anticholinergic | [8][12] |

| Primary Target | Muscarinic Acetylcholine Receptors (M1-M5) | [2][6] |

| Absorption Routes | Inhalation (aerosol), Ingestion, Percutaneous | [6][8] |

| Blood-Brain Barrier | Readily Crosses | [6][13] |

| Incapacitating Dose (ICt50) | ~110 mg·min/m³ (inhalation) | [6][13] |

| Lethal Dose (LD50, Human Est.) | 0.5 - 3.0 mg/kg | [2] |

| Time to Onset | 0.5 - 4 hours (inhalation/ingestion) | [8][11] |

| Duration of Incapacitation | 72 - 96 hours | [8][11] |

| Table 1: Pharmacokinetic and Toxicological Properties of BZ. |

The clinical course of acute BZ intoxication progresses through distinct phases, beginning with peripheral anticholinergic signs and mild CNS effects, advancing to stupor and ataxia, and culminating in a period of profound delirium with vivid, often panoramic, hallucinations.[8][11]

| Phase | Time Post-Exposure | Characteristic Neurological & Physiological Signs |

| Phase 1: Induction | 0 - 4 hours | Restlessness, muscle spasms, mild confusion, tachycardia, mydriasis, dry mouth.[6][14] |

| Phase 2: Stupor | 4 - 20 hours | Sedation, inactivity, ataxia (impaired coordination), hyperthermia.[8][11] |

| Phase 3: Delirium | 20 - 96 hours | Severe confusion, disorientation, vivid and complex hallucinations, regression to primitive behaviors (e.g., plucking), inability to communicate coherently.[8][14] |

| Phase 4: Resolution | >96 hours | Gradual return to normal cognitive function, though some mild effects may persist for days.[8] |

| Table 2: Time Course of Acute Clinical Effects of BZ Exposure. |

The Unresolved Question: Long-Term Neurological Effects

The central thesis of this guide is that the assumption of complete neurological recovery following BZ exposure is unsubstantiated and warrants rigorous scientific challenge.

Direct Evidence from BZ Exposure: A Critical Void

There is a profound lack of dedicated, long-term follow-up studies on either the military volunteers exposed in the 1960s or any documented accidental exposures.[16] The "reversibility" noted in early studies referred to the abatement of the overt delirious state, not a comprehensive neuropsychological and neurological assessment. Without such data, any claims about the long-term safety of BZ are speculative. Animal studies have historically focused on acute toxicity and behavioral incapacitation, with few, if any, designed to track cognitive function over a significant portion of the animal's lifespan post-exposure.[17]

Extrapolation from Chronic Anticholinergic Drug Exposure

To bridge this data gap, we must look to the wider clinical literature on anticholinergic medications. A substantial and growing body of evidence associates the chronic use of drugs with strong anticholinergic properties (e.g., certain antidepressants, bladder antimuscarinics) with an increased risk of cognitive decline and dementia, particularly Alzheimer's disease.[3][4][18]

-

Cognitive Decline: Studies have consistently found that a higher cumulative anticholinergic burden is associated with poorer performance on tests of memory and executive function.[19]

-

Dementia Risk: Long-term exposure (e.g., daily use for three years) has been linked to a nearly 50% higher odds of developing dementia in older adults.[3]

-

Brain Atrophy: Some research suggests that anticholinergic exposure may be linked to irreversible brain atrophy.[5]

Causality Consideration: While a single, acute exposure to BZ is pharmacokinetically different from chronic daily medication use, the mechanistic insult is similar: a profound disruption of the cholinergic system. It is biologically plausible that a single, severe event could trigger long-lasting compensatory changes or neurotoxic cascades that mirror the damage seen with chronic, lower-level disruption.

Methodologies for Investigating Long-Term Effects

To definitively answer the question of BZ's long-term impact, a systematic research program is required. As a Senior Application Scientist, I propose the following self-validating protocols and frameworks.

Preclinical Models: A Step-by-Step Investigative Workflow

Animal models are essential for controlled investigation of toxic insults and their long-term consequences.[20][21] The rat is a suitable model due to its well-characterized behavioral responses and established neuroanatomical correlates.[22]

References

- 1. Agent BZ (this compound): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. How Anticholinergic Medications May Affect Brain Health [webmd.com]

- 4. medindia.net [medindia.net]

- 5. academic.oup.com [academic.oup.com]

- 6. mmsl.cz [mmsl.cz]

- 7. Guidelines for this compound - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. military-history.fandom.com [military-history.fandom.com]

- 9. BZStory [pages.uoregon.edu]

- 10. researchgate.net [researchgate.net]

- 11. 3-Quinuclidinyl_benzilate [chemeurope.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Quinuclidinyl_benzilate [bionity.com]

- 14. CHEMICAL WARFARE IN BOSNIA? [hrw.org]

- 15. Chemical warfare - Wikipedia [en.wikipedia.org]

- 16. INTRODUCTION - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. EXCERPTS FROM BZ DATA - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. The cognitive impact of anticholinergics: A clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medrxiv.org [medrxiv.org]

- 20. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exposure to Neurotoxins Throughout the Life Span: Animal Models for Linking Neurochemical Effects to Behavioral Consequences - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification and Analysis of 3-Quinuclidinyl Benzilate (BZ) Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinyl benzilate (BZ), a potent anticholinergic compound, is a significant subject of study due to its historical use as a military incapacitating agent and its continued relevance in toxicological and forensic analyses. Understanding its metabolic fate is crucial for developing effective detection methods and countermeasures. This guide provides a comprehensive overview of the current scientific understanding of BZ metabolism and presents detailed methodologies for the identification and analysis of its primary metabolites. We delve into the rationale behind experimental choices, from sample preparation to advanced analytical techniques, ensuring a robust and validated approach for researchers in the field.

Introduction to this compound (BZ)

This compound, designated as BZ by NATO, is a glycolate anticholinergic agent.[1] Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptor sites, leading to a range of central and peripheral nervous system effects.[1][2] While its production as a chemical warfare agent has ceased, the potential for its illicit synthesis and use necessitates reliable methods for detecting exposure.[1] The metabolism of BZ is expected to occur primarily in the liver, with the parent compound and its metabolites being excreted mainly through urine.[1][3]

The core of BZ analysis lies in the identification of its metabolites, which can serve as longer-lasting biomarkers of exposure than the parent compound itself. This guide will focus on the two major metabolites formed through the hydrolysis of the ester bond: 3-quinuclidinol (Q) and benzilic acid (BA) .[4][5][6]

Metabolic Pathway of this compound

The primary metabolic transformation of BZ in the body is the enzymatic hydrolysis of its ester linkage. This biotransformation is a critical consideration in analytical strategies, as the resulting metabolites are more polar than the parent compound and may be present in higher concentrations in biological samples.

Caption: Primary metabolic pathway of BZ via hydrolysis.

Understanding this simple yet crucial metabolic step is fundamental. The choice of analytical methods, particularly sample preparation, is heavily influenced by the physicochemical properties of both the parent drug and its hydrolysis products.

Analytical Strategy: A Multi-faceted Approach

A robust analytical strategy for BZ and its metabolites requires a combination of meticulous sample preparation, high-resolution separation, and sensitive detection techniques. The overall workflow is designed to isolate the analytes from complex biological matrices, such as urine and blood, and to unequivocally identify and quantify them.

Caption: General analytical workflow for BZ metabolite analysis.

Detailed Methodologies

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances.[7][8] Given the complexity of matrices like urine and plasma, this step is paramount for achieving accurate and reproducible results.[9][10]

4.1.1. Solid-Phase Extraction (SPE)

SPE is a widely used and effective technique for the extraction of BZ and its metabolites from urine.[11][12][13] The choice of sorbent and elution solvents is critical for optimal recovery.

Protocol: SPE for BZ, Q, and BA from Urine

-

Sample Pre-treatment: Adjust the pH of a 10-20 mL urine sample to be basic (pH > 9) to ensure BZ is in its non-ionized form, facilitating retention on a non-polar sorbent.

-

Column Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water. This activates the sorbent and ensures reproducible interactions.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, controlled flow rate.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 40% acetonitrile in water) to remove polar interferences.[13] This step is crucial for cleaning the sample without eluting the analytes of interest.

-

Elution: Elute the analytes with a stronger organic solvent, such as methanol.[13]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for the subsequent analytical technique.

Rationale for Choices:

-

C18 Sorbent: A non-polar stationary phase that effectively retains the relatively non-polar BZ. The more polar metabolites, Q and BA, will also be retained to some extent, allowing for their simultaneous extraction.

-

pH Adjustment: Maximizes the retention of BZ on the C18 sorbent by ensuring it is in its neutral form.

-

Washing Step: Essential for removing salts and other endogenous matrix components that can cause ion suppression in mass spectrometry or interfere with chromatographic separation.

Analytical Techniques: Separation and Detection

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of BZ and its metabolites.[14][]

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been a common method for BZ analysis.[4][5] However, due to the low volatility and polar nature of the metabolites, derivatization is often required.

Protocol: GC-MS Analysis with Derivatization

-

Derivatization: Convert the extracted and dried analytes into their trimethylsilyl (TMS) derivatives.[4][11][12] This is achieved by reacting the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) at an elevated temperature.

-

GC Separation: Inject the derivatized sample onto a capillary GC column (e.g., a 5% phenyl-methylpolysiloxane column). A temperature gradient program is used to separate the analytes based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are ionized (typically by electron ionization - EI) and the resulting ions are separated by their mass-to-charge ratio (m/z). Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.

Rationale for Choices:

-

Derivatization: Silylation increases the volatility and thermal stability of the metabolites, making them amenable to GC analysis. It also often leads to characteristic fragmentation patterns in the mass spectrometer, aiding in identification.

-

Capillary GC: Provides high-resolution separation of complex mixtures.

-

Mass Spectrometry: Offers highly specific and sensitive detection, allowing for confident identification based on mass spectra and retention times.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for many bioanalytical applications due to its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization.[3]

Protocol: LC-MS/MS Analysis

-

LC Separation: Inject the reconstituted sample extract onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analytes.

-

MS/MS Detection: The eluent from the LC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are ionized, and specific precursor ions are selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Rationale for Choices:

-

Reverse-Phase LC: Well-suited for separating compounds with varying polarities, such as BZ and its metabolites.

-

ESI Source: A soft ionization technique that typically produces protonated molecules ([M+H]+), which are ideal precursor ions for MS/MS.

-

Tandem Mass Spectrometry (MS/MS): The use of MRM significantly reduces background noise and matrix effects, leading to lower detection limits and more reliable quantification.[16]

Data Interpretation and Validation

5.1. Metabolite Identification

The identification of metabolites is based on a combination of:

-

Retention Time: The time it takes for an analyte to pass through the chromatographic column. This should match that of a known analytical standard.

-

Mass Spectrum: The fragmentation pattern of the analyte in the mass spectrometer. For GC-MS, this is compared to a library of known spectra. For LC-MS/MS, the specific precursor-to-product ion transitions are monitored.

5.2. Quantitative Analysis

For accurate quantification, an internal standard (ideally a stable isotope-labeled version of the analyte) should be used.[4][11] This corrects for variations in sample preparation and instrument response. A calibration curve is generated using known concentrations of analytical standards, and the concentration of the analyte in the unknown sample is determined by interpolation.

Table 1: Example Quantitative Data for BZ and Metabolites in Urine

| Analyte | Target Concentration (ng/mL) | Method | Recovery (%) | Precision (%RSD) |

| BZ | 0.5 | GC-MS | >80 | <15 |

| 3-Quinuclidinol (Q) | 5 | GC-MS | >80 | <15 |

| Benzilic Acid (BA) | 5 | GC-MS | >80 | <15 |

Note: The values in this table are illustrative and based on published data. Actual performance may vary.[4][17][18]

Conclusion

The reliable identification and analysis of this compound metabolites are essential for toxicological screening and forensic investigations. The methodologies outlined in this guide, centered on solid-phase extraction followed by either GC-MS or LC-MS/MS, provide a robust framework for researchers. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation. By understanding the underlying principles and the rationale for each step, scientists can develop and validate methods that are both accurate and defensible.

References

- 1. military-history.fandom.com [military-history.fandom.com]

- 2. 3-Quinuclidinyl_benzilate [chemeurope.com]

- 3. This compound (agent BZ) toxicokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of this compound (QNB) and its major metabolites in urine by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. biotage.com [biotage.com]

- 9. agilent.com [agilent.com]

- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]

- 14. researchgate.net [researchgate.net]

- 16. Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of cocaine and its metabolites from biological specimens using solid-phase extraction and positive ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

What is 3-Quinuclidinyl benzilate and its primary research uses?

An In-Depth Technical Guide to 3-Quinuclidinyl Benzilate (QNB) for Researchers

Abstract

This compound (QNB), a synthetic glycolate ester, stands as a molecule of significant duality. Originally synthesized for potential therapeutic applications and later weaponized for its potent incapacitating effects, QNB has evolved into an indispensable tool for neuroscience and pharmacology research.[1][2][3] Its primary utility stems from its function as a high-affinity, non-selective, and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][4][5] This guide provides a comprehensive technical overview of QNB, detailing its physicochemical properties, mechanism of action, and core research applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage QNB as a pharmacological probe to investigate the cholinergic system, from fundamental receptor characterization to the in-vivo modeling of cognitive dysfunction.

Introduction and Historical Context

This compound, designated by the IUPAC name 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate, was first synthesized in 1951 by the Swiss pharmaceutical company Hoffman-LaRoche.[1] The initial investigation aimed to develop QNB as an anti-spasmodic agent for treating gastrointestinal ulcers, a logical pursuit given the role of the cholinergic system in gut motility.[1] However, its profound central nervous system effects made it unsuitable for this purpose.

By the late 1950s, the United States military began investigating QNB's potent psychotomimetic and deliriant properties, assigning it the NATO code BZ.[1][6] Its ability to induce a temporary state of confusion, hallucination, and inability to perform tasks led to its classification as a non-lethal incapacitating agent.[2][7] Although weaponized, it was never used in combat and U.S. stockpiles were destroyed.[2][3]

Today, QNB's research value far outweighs its historical military application. It is a controlled substance, listed as a Schedule 2 compound under the Chemical Weapons Convention, and its handling requires adherence to strict regulatory protocols.[4] In the laboratory, it serves as a gold-standard pharmacological tool for the non-selective blockade of all five muscarinic receptor subtypes, enabling a broad range of investigations into cholinergic neurotransmission.[4]

Physicochemical Properties

The experimental utility of QNB is underpinned by its distinct chemical and physical characteristics, which dictate its stability, solubility, and handling in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate | [1] |

| Synonyms | BZ, EA-2277, QNB, Substance 78 | [1][2][5] |

| Chemical Formula | C₂₁H₂₃NO₃ | [1][8] |

| Molar Mass | 337.419 g·mol⁻¹ | [1] |

| Appearance | White, odorless, crystalline powder with a bitter taste | [1][2] |

| Melting Point | 164–165 °C (327–329 °F) | [1] |

| Solubility | Soluble in water, dilute acids, and most organic solvents. Insoluble in aqueous alkali. | [1] |

| Stability | Stable in most solvents. Half-life of three to four weeks in moist air. | [1] |

Pharmacology and Mechanism of Action

QNB's potent biological effects are a direct consequence of its interaction with the muscarinic acetylcholine receptor system. Understanding this mechanism is critical to interpreting data from QNB-based experiments.

Core Mechanism: Competitive Antagonism

QNB is a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[3][4][9] This means it binds reversibly to the same orthosteric site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor.[4] By occupying the binding site, QNB effectively blocks ACh from binding and initiating downstream signaling, leading to a functional blockade of cholinergic transmission in both the central and peripheral nervous systems.[3][9]

A key feature of QNB is its exceptionally high affinity for mAChRs, with dissociation constants (Kd) reported in the picomolar to sub-nanomolar range.[4] This high affinity results in a potent and long-lasting blockade, a property that is advantageous for in-vivo studies requiring sustained receptor inhibition.[2]